N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrimidinamine
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrimidinamine is a member of benzodioxoles.
Scientific Research Applications
Synthesis and Derivative Development
Synthesis of Benzimidazole Derivatives : The compound has been utilized in the synthesis of new condensed benzimidazole derivatives, specifically 5H,12H-benzo[4,5]imidazo[1,2-a]pyrrolo[1,2-d]pyrazines, based on furan ring transformation. This process plays a key role in forming pyrrolopyrazine systems with varied amino group introductions and furan ring openings (Stroganova et al., 2018).
Development of Antineoplastic Agents : Research has focused on synthesizing substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives as potential antineoplastic agents. These compounds were tested for their efficacy against various cancer cell lines (Abdel-Hafez, 2007).
Chemical Analysis and Characterization
- Capillary Electrophoresis of Related Substances : The compound has been studied in the context of nonaqueous capillary electrophoresis, focusing on its separation and analysis in relation to similar substances. This research is significant for quality control in chemical production (Ye et al., 2012).
Application in Organic Chemistry
Multi-component Reactions in Organic Synthesis : The compound has been applied in multi-component reactions, specifically in the synthesis of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This approach is noted for its functional group tolerance and efficiency (Cui et al., 2018).
Novel Synthesis Approaches : Innovative synthesis methods have been developed using this compound, leading to new classes of inhibitors for human rhinovirus, highlighting its potential in medicinal chemistry (Hamdouchi et al., 1999).
Properties
Molecular Formula |
C18H14N4O3 |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C18H14N4O3/c1-11-3-5-14(25-11)16-17(22-8-2-7-19-18(22)21-16)20-12-4-6-13-15(9-12)24-10-23-13/h2-9,20H,10H2,1H3 |
InChI Key |
ZTWDOLCMYNFAIW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2=C(N3C=CC=NC3=N2)NC4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CC1=CC=C(O1)C2=C(N3C=CC=NC3=N2)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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